molecular formula C22H17ClN2O3 B4080877 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4080877
M. Wt: 392.8 g/mol
InChI Key: QFAFKDBUSCHNHW-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of functional groups, including a benzyl group, a chloro substituent, a hydroxy group, and a pyridinyl-ethyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction, where the indole derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, where the indole derivative is treated with an oxidizing agent such as hydrogen peroxide or a peracid.

    Addition of the Pyridinyl-Ethyl Moiety: The pyridinyl-ethyl moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridinyl-ethyl halide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Condensation: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, pyridinyl-ethyl halides.

    Catalysts: Aluminum chloride, sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of substituted indole derivatives.

    Condensation: Formation of imines or hydrazones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

    1-benzyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-benzyl-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the pyridinyl-ethyl moiety, which may affect its binding affinity to certain targets.

    5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one: Lacks the benzyl group, which may affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-17-8-9-19-18(11-17)22(28,12-20(26)16-7-4-10-24-13-16)21(27)25(19)14-15-5-2-1-3-6-15/h1-11,13,28H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFKDBUSCHNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

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